N-(2-chlorophenyl)-2-(1'-methoxy-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)-2-oxoacetamide
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Overview
Description
{N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide is a synthetic organic compound. It is characterized by its complex structure, which includes a spirocyclic isoquinoline moiety, a chlorophenyl group, and an oxoacetamide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Spirocyclic Isoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the core structure.
Formation of the Oxoacetamide Group: This can be done through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoquinoline moiety.
Reduction: Reduction reactions may target the oxoacetamide group, potentially converting it to an amide or amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with proteins or nucleic acids, modulating their function. This can involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide
- {N}-(2-bromophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide
- {N}-(2-fluorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide
Uniqueness
The uniqueness of {N}-(2-chlorophenyl)-2-(1’-methoxy-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)-2-oxoacetamide lies in its specific combination of functional groups and its spirocyclic structure, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H23ClN2O3 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(1-methoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-yl)-2-oxoacetamide |
InChI |
InChI=1S/C22H23ClN2O3/c1-28-22(19(26)20(27)24-18-11-5-4-10-17(18)23)16-9-3-2-8-15(16)14-21(25-22)12-6-7-13-21/h2-5,8-11,25H,6-7,12-14H2,1H3,(H,24,27) |
InChI Key |
LWDQOPWYRNKOHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=CC=CC=C2CC3(N1)CCCC3)C(=O)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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